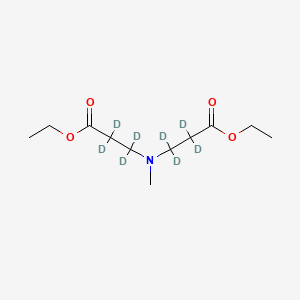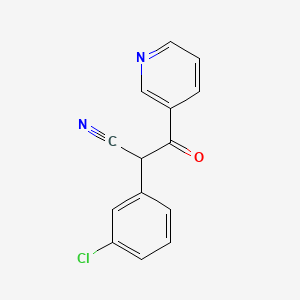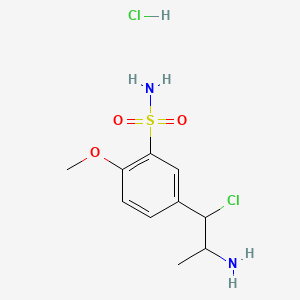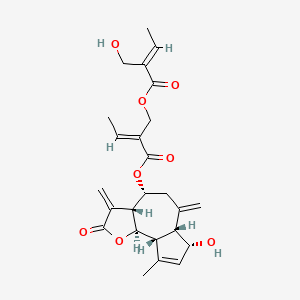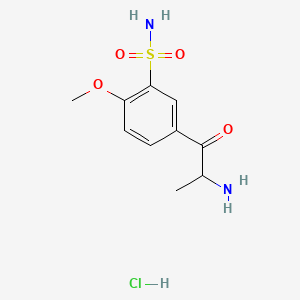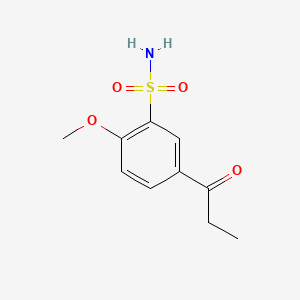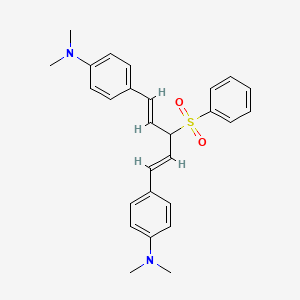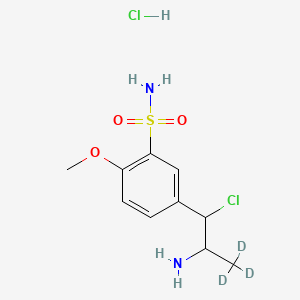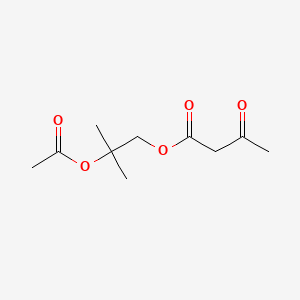
3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester , also known by its chemical formula C10H10D6O5 , is a compound used in proteomics research applications. It is a derivative of butanoic acid with an acetoxy group and a methylpropyl ester group attached to the keto (oxo) position. The deuterium substitution in its structure indicates that some of the hydrogen atoms are replaced by deuterium isotopes .
Synthesis Analysis
The synthetic pathway for this compound involves the esterification of 3-oxobutanoic acid with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the ester. Deuterium-labeled reagents can be used to introduce deuterium atoms at specific positions during the synthesis .
Molecular Structure Analysis
The molecular formula C10H10D6O5 indicates ten carbon atoms, ten hydrogen atoms (some of which are deuterium), and five oxygen atoms. The compound’s structure consists of a carbonyl group (C=O) and an acetoxy group (OCOCH3) attached to the central carbon atom. The methylpropyl ester moiety is linked to another carbon atom .
Chemical Reactions Analysis
3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester can participate in various chemical reactions typical of esters and ketones. These include hydrolysis (breaking the ester bond), reduction (conversion of the carbonyl group), and acylation reactions. Researchers often use it as a labeled substrate in metabolic studies .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Stereoselective Reduction
The compound 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester and its derivatives are used in stereoselective reductions. For instance, marine microalgae have been utilized to convert α- and β-keto esters to their corresponding hydroxy esters. Specifically, Ethyl 2-methyl-3-oxobutanoate was reduced by Nannochloropsis sp. to anti-hydroxy ester with significant diastereo- and enantioselectivity (Ishihara et al., 2001). Another study focused on the stereocontrolled reduction of α-keto esters using a thermophilic actinomycete, where Ethyl 3-methyl-2-oxobutanoate was reduced to (R)-alcohols with high enantiomeric excess (Ishihara et al., 2000).
Catalysis
The compound has also been used in catalytic processes. For instance, asymmetric catalytic hydrogenation of related keto esters has been studied, leading to enantiomerically pure isoprenoid building blocks with high enantiomeric excess (Ostermeier et al., 2003). Similarly, the Michael addition of β-keto esters to 3-buten-2-one was catalyzed by pentacoordinate organosilicate, providing high yields of the products (Tateiwa & Hosomi, 2001).
Structural Analysis and Complex Formation
Structure and Analysis
Studies have also been conducted on the structural aspects of related compounds. For example, the steric structure of fluorinated 2-arylhydrazono-3-oxo esters was investigated using spectroscopic methods and X-ray analysis, revealing the presence of intramolecular hydrogen bonds and isomer configurations (Khudina et al., 2009).
Complex Formation
Transition metal complexes involving ketoesters similar to 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester were synthesized and characterized, showing significant antimicrobial activity (Raman, Thangaraja, & Raja, 2005).
Propiedades
IUPAC Name |
(2-acetyloxy-2-methylpropyl) 3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUSSQJYTJBVNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC(C)(C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652665 |
Source


|
| Record name | 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester | |
CAS RN |
106685-66-9 |
Source


|
| Record name | 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

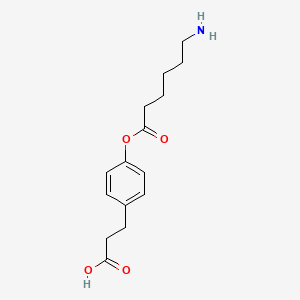
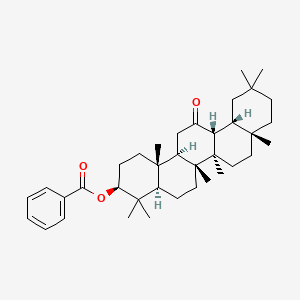

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)
